2-[3-(difluoromethyl)-5-methyl-4-nitro-1H-pyrazol-1-yl]ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-(difluoromethyl)-5-methyl-4-nitro-1H-pyrazol-1-yl]ethan-1-ol is a compound that belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing three carbon atoms and two adjacent nitrogen atoms. The presence of difluoromethyl and nitro groups in its structure makes it a compound of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(difluoromethyl)-5-methyl-4-nitro-1H-pyrazol-1-yl]ethan-1-ol typically involves the difluoromethylation of pyrazole derivatives. One common method is the reaction of a pyrazole precursor with difluoromethylating agents under specific conditions. For example, the difluoromethylation can be achieved using reagents such as ClCF2H or novel non-ozone depleting difluorocarbene reagents . The reaction conditions often involve the use of a base and a solvent, with the reaction temperature and time being carefully controlled to optimize yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow microreactor systems, which offer advantages such as improved reaction efficiency and higher yields. These systems allow for precise control of reaction parameters, including temperature and residence time, which are crucial for the successful synthesis of the compound .
Chemical Reactions Analysis
Types of Reactions
2-[3-(difluoromethyl)-5-methyl-4-nitro-1H-pyrazol-1-yl]ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as hydrogen gas or metal hydrides for reduction, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are tailored to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various substituted pyrazole derivatives .
Scientific Research Applications
2-[3-(difluoromethyl)-5-methyl-4-nitro-1H-pyrazol-1-yl]ethan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: The compound is used in the production of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2-[3-(difluoromethyl)-5-methyl-4-nitro-1H-pyrazol-1-yl]ethan-1-ol involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The difluoromethyl group can enhance the compound’s ability to form hydrogen bonds, which is crucial for its interaction with target molecules .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other difluoromethylated pyrazoles and nitro-substituted pyrazoles. Examples are:
- 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides
- 2-(difluoromethyl)-1,3,4-oxadiazoles
Uniqueness
What sets 2-[3-(difluoromethyl)-5-methyl-4-nitro-1H-pyrazol-1-yl]ethan-1-ol apart is its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of both difluoromethyl and nitro groups enhances its reactivity and potential for diverse applications in research and industry .
Properties
IUPAC Name |
2-[3-(difluoromethyl)-5-methyl-4-nitropyrazol-1-yl]ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9F2N3O3/c1-4-6(12(14)15)5(7(8)9)10-11(4)2-3-13/h7,13H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSBMBFJVRGNZDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCO)C(F)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F2N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.